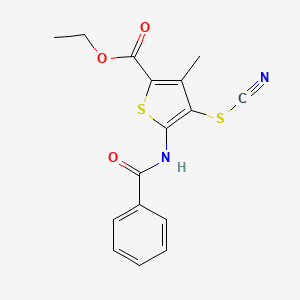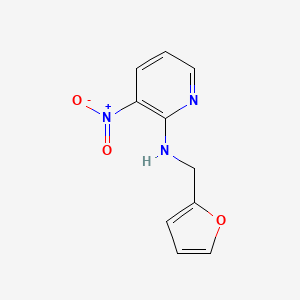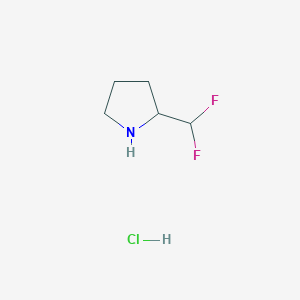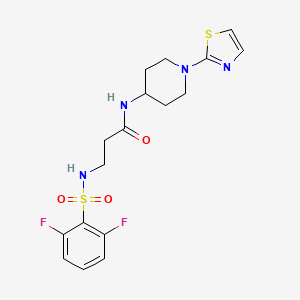
3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile" is a novel heterocyclic molecule that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of multiple reactive sites, which could be exploited in various chemical reactions and may contribute to its potential as a pharmacological agent.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-component reactions, as seen in the catalyst-free synthesis of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives in water at ambient temperature . Similarly, the synthesis of 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-ones involved the reaction of 4-hydroxy coumarin with aromatic aldehydes, followed by treatment with hydrazine and phenylhydrazine . These methods could potentially be adapted for the synthesis of the compound , considering the presence of pyrazole and piperidine moieties in its structure.
Molecular Structure Analysis
The molecular structure of the compound likely features a pyrazine core substituted with a pyrazole ring and a piperidine ring, which is further modified with a carbonitrile group. The presence of multiple nitrogen atoms and the carbonitrile group suggests a high degree of reactivity and the possibility of engaging in various chemical interactions. The structure of similar compounds has been elucidated using techniques such as multinuclear/multidimensional NMR spectroscopy .
Chemical Reactions Analysis
Compounds with pyrazole and piperidine moieties have been shown to participate in a variety of chemical reactions. For instance, enamines derived from related structures have been used to synthesize pyrimidine derivatives . The reactivity of the pyrazole ring has also been exploited in the synthesis of oxopyrazolinylpyridines and related heterocycles . The compound could potentially undergo similar reactions, given its structural similarities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its heterocyclic structure and functional groups. The presence of a carbonitrile group could impart polarity to the molecule, affecting its solubility and reactivity. The stability of the compound under various conditions could be similar to that of 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione, which forms stable adducts with amino acids . The novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates synthesized in could provide insights into the stability and reactivity of the piperidine and pyrazole components of the compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity in Heterocyclic Chemistry
The compound, 3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, plays a significant role in the synthesis of heterocyclic compounds. It has been utilized in various chemical reactions to synthesize new compounds with potential biological activities. For instance, studies have shown its involvement in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, highlighting its versatility in heterocyclic chemistry (Abdallah, 2007), (Fadda et al., 2012).
Mechanochemical Synthesis
The compound is also prominent in green chemistry, particularly in mechanochemical syntheses. It has been used in a solvent-free, grinding-induced synthesis process to create new pyrazole derivatives. This method emphasizes the importance of environmentally friendly chemistry practices and the compound’s utility in such applications (Saeed & Channar, 2017).
Anticancer Activity
In medicinal chemistry research, derivatives of this compound have been synthesized and evaluated for their anticancer activities. The creation of new heterocyclic compounds based on this structure could lead to potential anticancer agents, indicating its significance in drug discovery (Metwally, Abdelrazek, & Eldaly, 2016).
Antibacterial and Biofilm Inhibition
Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker derived from the compound has shown promising results against bacterial biofilms and MurB enzyme inhibitors. These studies underscore the potential of this compound in developing new antibacterial agents and treatments for biofilm-related infections (Mekky & Sanad, 2020).
Zukünftige Richtungen
Pyrazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on the synthesis of new pyrazole derivatives, investigation of their biological activities, and development of more efficient and green synthetic methods .
Wirkmechanismus
Target of Action
The primary target of the compound is currently unknown. Compounds with similar structures, such as imidazole and pyrazole derivatives, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
For example, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
For instance, imidazole derivatives have been reported to show a broad range of chemical and biological properties .
Result of Action
Similar compounds have been shown to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
3-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-10-14(11(2)21-20-10)16(23)22-7-3-4-12(9-22)24-15-13(8-17)18-5-6-19-15/h5-6,12H,3-4,7,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUGDXLCNKEIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2517109.png)

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517112.png)
![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517114.png)
![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2517115.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-chloro-2-fluorophenyl)acetamide](/img/no-structure.png)
![1-(2-Thienylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2517119.png)

![1-(4-Methoxyphenyl)-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2517125.png)

![Morpholino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2517127.png)
![1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2517128.png)
